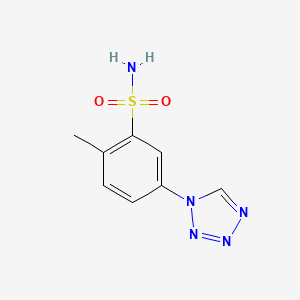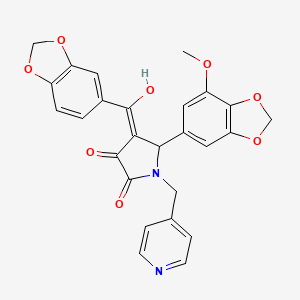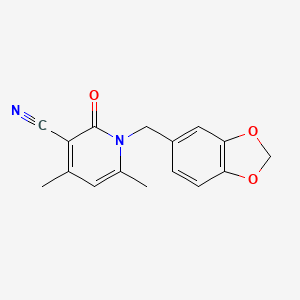![molecular formula C16H18N4O4 B11061916 2,6-Dioxo-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B11061916.png)
2,6-Dioxo-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID typically involves the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide in the presence of sodium hydride . This regioselective synthetic route ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high production efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: Known for their antimycobacterial activity and potential as enzyme inhibitors.
Methyl (3,6-Dioxo-2-Piperazinyl)Acetate: Used in the synthesis of biologically active compounds with therapeutic applications.
Uniqueness
2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID is unique due to its specific structural features and the presence of the phenylpiperazino group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H18N4O4 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
2,4-dioxo-5-[(4-phenylpiperazin-1-yl)methyl]-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C16H18N4O4/c21-14-12(13(15(22)23)17-16(24)18-14)10-19-6-8-20(9-7-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,22,23)(H2,17,18,21,24) |
InChI Key |
YOYUZVWGEDMNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(NC(=O)NC2=O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Morpholin-4-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,8,13,15(20)-hexaene-6-thione](/img/structure/B11061836.png)

![1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B11061845.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061850.png)
![ethyl 4-[3-(2-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11061858.png)
![6-(5-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061866.png)
![3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061871.png)

![3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061881.png)


![N~2~,1-Bis(4-chlorophenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061902.png)
![1-(3-methylphenyl)-4-(thiophen-3-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11061904.png)
![2-methyl-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11061909.png)
